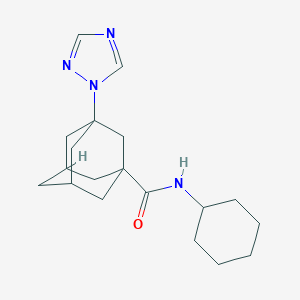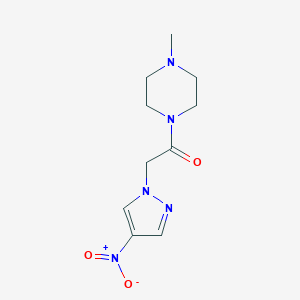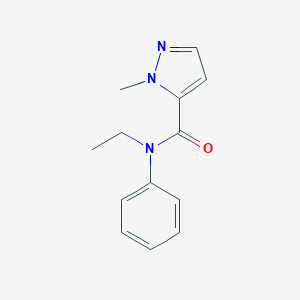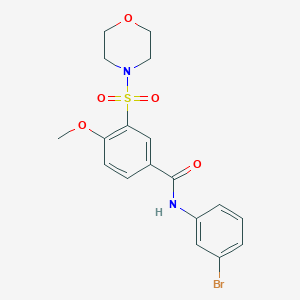
1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BTA-1 and is a member of the triazole family of compounds. BTA-1 has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Mécanisme D'action
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. BTA-1 has been shown to bind to the hydrophobic pocket of Mdm2, which is critical for the interaction between Mdm2 and p53. This binding prevents the interaction between Mdm2 and p53, leading to the activation of the p53 pathway and the induction of apoptosis.
Biochemical and Physiological Effects:
BTA-1 has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein-protein interactions, BTA-1 has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. BTA-1 has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTA-1 is its potency as an inhibitor of protein-protein interactions. BTA-1 has been found to be effective at low concentrations, making it a valuable tool for researchers studying these interactions. One limitation of BTA-1 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on BTA-1. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another area of interest is the development of BTA-1 derivatives with improved pharmacokinetic properties, which may increase their usefulness as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of BTA-1 and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of BTA-1 is a complex process that involves several steps. One common method of synthesis involves the reaction of cyclohexanone with benzyl azide, followed by the addition of sodium azide and copper sulfate. This reaction produces BTA-1 in good yields and high purity.
Applications De Recherche Scientifique
BTA-1 has been used in a variety of scientific research applications. One area of research where BTA-1 has been particularly useful is in the study of protein-protein interactions. BTA-1 has been found to be a potent inhibitor of the protein-protein interaction between Mdm2 and p53, which is a critical regulator of the cell cycle and apoptosis. BTA-1 has also been shown to have potential applications in the study of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides.
Propriétés
Nom du produit |
1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-(1-benzyltriazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H19N3O/c19-15(9-5-2-6-10-15)14-12-18(17-16-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2 |
Clé InChI |
SPONSQCCSGXLFS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O |
SMILES canonique |
C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B259423.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)


![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)



methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
